Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate
Description
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a heterocyclic compound featuring a fused thiazolo-pyrazine core with a chloro substituent at position 6 and a carbamate group at position 2. The carbamate group adds hydrolytic stability compared to ester or amide derivatives, which may improve pharmacokinetic properties.
Properties
IUPAC Name |
ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-2-15-8(14)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKMFPKLPRESBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC=C(N=C2S1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves the formation of the thiazole and pyrazine rings followed by their fusion. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization from ethanol to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate can be characterized by its molecular formula and structural features. The compound contains a thiazole and pyrazine moiety, which are known for their diverse biological activities.
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 233.68 g/mol
a. Antimicrobial Properties
Recent studies have indicated that compounds containing thiazole and pyrazine rings exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
b. Antitumor Activity
Research into the antitumor effects of thiazole and pyrazine derivatives suggests that this compound may possess cytotoxic effects on cancer cell lines. The compound's ability to inhibit tumor cell proliferation could be attributed to its interaction with specific cellular pathways involved in cancer progression.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can yield various derivatives with enhanced biological activity. The modification of functional groups on the thiazole or pyrazine rings can lead to compounds with improved efficacy and selectivity.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Substituted at position 4 | Enhanced anticancer activity |
| Compound B | Methyl group addition | Increased antibacterial properties |
a. Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of this compound against several pathogens. The results indicated a significant reduction in microbial growth compared to control groups, highlighting the compound's potential as a broad-spectrum antimicrobial agent.
b. Antitumor Efficacy in Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Conclusion and Future Directions
This compound presents promising applications in medicinal chemistry due to its antimicrobial and antitumor properties. Future research should focus on optimizing its synthesis to enhance biological activity and exploring its mechanisms of action further.
Continued investigation into this compound could lead to the development of new therapeutic agents targeting resistant microbial strains and various cancers.
Mechanism of Action
The mechanism of action of Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The compound may also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s thiazolo-pyrazine core differs from the pyrrolo-triazolo-pyrazine systems in the patent examples . The latter incorporate triazole rings, which are known for metal-binding properties, whereas the thiazole ring in the target compound may enhance metabolic stability.
- The carbamate group offers hydrolytic stability compared to the SEM (2-(trimethylsilyl)ethoxy)methyl) protecting group in , which is labile under acidic conditions .
- Synthetic Complexity : The patent compounds require multi-step syntheses involving cyclization (e.g., triazole formation via HATU-mediated coupling ) or oxidation (e.g., m-CPBA-mediated sulfonyl group introduction ). In contrast, the target compound’s synthesis likely prioritizes carbamate installation via chloro-thiazolo-pyrazine intermediates.
Research Findings and Patent Context
- Synthetic Methodologies : The patent procedures highlight the use of advanced coupling reagents (e.g., HATU) and oxidizing agents (e.g., m-CPBA) for heterocycle functionalization . These methods could be adapted for synthesizing the target compound’s carbamate group.
- Stability : The SEM group in is acid-labile, whereas the carbamate in the target compound is stable under physiological pH, suggesting superior in vivo performance .
Biological Activity
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate, with the CAS number 2551120-10-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 258.69 g/mol. The structure features a thiazole ring fused with a pyrazine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2551120-10-4 |
| Molecular Formula | C₈H₇ClN₄O₂S |
| Molecular Weight | 258.69 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological effects of this compound have not been extensively detailed in the literature; however, analogs have shown promising results.
Antimicrobial Activity
A study on thiazole-pyrazine derivatives demonstrated that modifications in the structure can significantly influence antimicrobial potency. For example, compounds with thiazole and pyrazine rings were tested against various bacterial strains and showed varying degrees of efficacy depending on their substituents . this compound is hypothesized to follow similar trends due to its structural components.
Anti-inflammatory Properties
Thiazolo derivatives have been investigated for their anti-inflammatory properties. For instance, compounds exhibiting high lipophilicity and favorable pharmacokinetic profiles were shown to reduce inflammation in vitro and in vivo models . The presence of the thiazole moiety in this compound suggests potential for similar anti-inflammatory activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications at specific positions on the thiazole or pyrazine rings can enhance potency while minimizing toxicity. For example:
- Substituents : Variations in halogen substituents (such as chlorine) can significantly affect binding affinity to target enzymes or receptors.
- Functional Groups : The introduction of different functional groups at the 2-position of the pyrazine ring has been shown to alter biological activity .
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors may lead to alterations in signaling pathways associated with inflammation or cell proliferation.
Q & A
Q. Basic Research Focus
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
Data Contradictions : Discrepancies may arise due to efflux pump activity or biofilm formation. Validate via:- Efflux Inhibitors : Use phenylalanine-arginine β-naphthylamide (PAβN) to confirm resistance mechanisms .
What molecular docking strategies are effective in predicting the interaction of this compound with kinase targets, and how can conflicting computational data be resolved?
Q. Advanced Research Focus
- Software : AutoDock Vina or Schrödinger Suite for docking into ATP-binding pockets of kinases (e.g., GSK-3β).
- Parameters : Include solvation effects and flexible side chains for accuracy.
Resolving Conflicts :- Consensus Scoring : Combine results from multiple docking programs.
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å) .
How can NMR and mass spectrometry data be utilized to confirm the regioselectivity of cyclization during synthesis?
Q. Basic Research Focus
- H NMR : Aromatic proton splitting patterns (e.g., doublets at δ 8.2–8.5 ppm) indicate thiazole-pyrazine fusion.
- HRMS : Exact mass (e.g., C₉H₇ClN₄O₂S requires 282.9974) confirms molecular formula.
- NOE Experiments : Detect spatial proximity between thiazole S and pyrazine N atoms .
What strategies mitigate byproduct formation during the carbamate group introduction in the synthesis of this compound?
Q. Advanced Research Focus
- Temperature Control : Keep reactions at 0–5°C during ethyl chloroformate addition to suppress hydrolysis.
- Protecting Groups : Use Boc-protected amines to block unintended acylation.
- Workup : Extract with ethyl acetate (3×) to remove unreacted reagents .
How does the electronic nature of substituents on the thiazolo-pyrazine ring affect the compound's pharmacokinetic properties, and what in vivo models are appropriate for testing?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance metabolic stability but reduce solubility.
- In Vivo Models :
What are the critical factors in designing derivatives of this compound to enhance selectivity against bacterial vs. mammalian cells?
Q. Advanced Research Focus
- Structural Tweaks : Introduce bulky groups (e.g., tert-butyl) to hinder mammalian cell penetration.
- Target Specificity : Prioritize bacterial-specific enzymes (e.g., dihydrofolate reductase) over human isoforms.
- Cytotoxicity Assays : Test against HEK-293 cells (IC₅₀ >50 µM acceptable) .
How can differential scanning calorimetry (DSC) be applied to study polymorphic forms of this compound, and how does polymorphism impact bioactivity?
Q. Basic Research Focus
- DSC Protocol : Heat rate 10°C/min under N₂. Polymorphs show distinct endotherms (e.g., Form I melts at 215°C vs. Form II at 198°C).
- Bioactivity Impact : High-energy forms (amorphous) may exhibit faster dissolution but lower stability .
What protocols are recommended for assessing the compound's stability under varying pH and temperature conditions, and how should degradation products be analyzed?
Q. Basic Research Focus
- Forced Degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 h.
- Analysis :
- HPLC-DAD : Monitor degradation peaks (λ = 254 nm).
- LC-QTOF : Identify hydrolysis products (e.g., free carbamic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
